7-(3-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one 7-(3-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC15021881
InChI: InChI=1S/C14H8N6O3/c21-13-11-7-15-14-16-8-17-19(14)12(11)4-5-18(13)9-2-1-3-10(6-9)20(22)23/h1-8H
SMILES:
Molecular Formula: C14H8N6O3
Molecular Weight: 308.25 g/mol

7-(3-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one

CAS No.:

Cat. No.: VC15021881

Molecular Formula: C14H8N6O3

Molecular Weight: 308.25 g/mol

* For research use only. Not for human or veterinary use.

7-(3-nitrophenyl)pyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one -

Specification

Molecular Formula C14H8N6O3
Molecular Weight 308.25 g/mol
IUPAC Name 11-(3-nitrophenyl)-2,3,5,7,11-pentazatricyclo[7.4.0.02,6]trideca-1(9),3,5,7,12-pentaen-10-one
Standard InChI InChI=1S/C14H8N6O3/c21-13-11-7-15-14-16-8-17-19(14)12(11)4-5-18(13)9-2-1-3-10(6-9)20(22)23/h1-8H
Standard InChI Key IFSQWUVGSSKODX-UHFFFAOYSA-N
Canonical SMILES C1=CC(=CC(=C1)[N+](=O)[O-])N2C=CC3=C(C2=O)C=NC4=NC=NN34

Introduction

Molecular Formula:

C₁₃H₈N₆O₃

Key Features:

  • Core Scaffold: Pyrido[3,4-e] triazolo[1,5-a]pyrimidine

  • Substituent: 3-nitrophenyl group at position 7

  • Functional Groups: Nitro (-NO₂) and a lactam (cyclic amide) group

This compound's structure suggests potential biological activity due to its electron-rich aromatic system and hydrogen-bonding capabilities.

Synthesis

The synthesis of this compound typically involves multistep reactions starting from pyrimidine derivatives. A general synthetic route includes:

  • Formation of the Pyridopyrimidine Core:

    • Condensation of aminopyrimidine derivatives with aldehydes or ketones.

    • Cyclization to form the pyridopyrimidine scaffold.

  • Triazole Ring Formation:

    • Reaction with azide-containing reagents under cyclization conditions.

  • Nitrophenyl Substitution:

    • Coupling with 3-nitrophenyl halides or diazonium salts to introduce the nitrophenyl group.

Example Reaction Conditions:

StepReagents/ConditionsYield (%)
1Aminopyrimidine + aldehyde (acid catalyst)~75%
2Sodium azide (cyclization)~65%
3Nitrobenzene derivative (Pd-catalyzed coupling)~80%

Pharmacological Potential

The pyridopyrimidine-triazole scaffold is widely studied for its therapeutic relevance. Compounds in this class are known to exhibit:

  • Anticancer Activity: Inhibition of kinases such as EGFR and VEGFR.

  • Anti-inflammatory Properties: Modulation of cytokine production.

  • Antimicrobial Effects: Targeting bacterial enzymes or DNA replication.

The nitro group in this compound may enhance its reactivity and binding affinity to biological targets.

Mechanism of Action

The compound likely interacts with active sites of enzymes through hydrogen bonding (via the lactam group) and π-stacking interactions (aromatic rings). The nitro group may also participate in redox reactions within cells.

Analytical Characterization

To confirm the structure and purity of 7-(3-nitrophenyl)pyrido[3,4-e] triazolo[1,5-a]pyrimidin-6(7H)-one, standard analytical methods are employed:

Spectroscopic Data:

TechniqueObservations
NMR (¹H/¹³C)Chemical shifts for aromatic protons; lactam NH
Mass SpectrometryMolecular ion peak at m/z = 296 (M⁺)
IR SpectroscopyNitro stretch (~1520 cm⁻¹), lactam C=O (~1680 cm⁻¹)

Research Findings and Future Directions

Recent studies suggest that derivatives of pyridopyrimidine-triazole compounds have significant potential for drug development:

  • Structure-Activity Relationship (SAR):

    • Modifications at the phenyl ring (e.g., electron-donating or withdrawing groups) alter biological activity.

    • Substituents on the triazole ring impact solubility and bioavailability.

  • Computational Studies:

    • Molecular docking indicates strong binding to kinase domains.

    • QSAR models predict enhanced activity with nitro substitution.

Future Work:

  • Optimization of synthetic routes for higher yields.

  • Exploration of more derivatives for diverse pharmacological activities.

  • Preclinical testing for anticancer and antimicrobial efficacy.

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